molecular formula C14H20N2O2 B14683982 4,4'-Diisocyanato-1,1'-bi(cyclohexane) CAS No. 25143-49-1

4,4'-Diisocyanato-1,1'-bi(cyclohexane)

Cat. No.: B14683982
CAS No.: 25143-49-1
M. Wt: 248.32 g/mol
InChI Key: XXHBOIDTCOIIII-UHFFFAOYSA-N
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Description

4,4'-Diisocyanato-1,1'-bi(cyclohexane) is a cycloaliphatic diisocyanate monomer that holds potential in the synthesis of advanced polymeric materials, particularly polyurethanes. The defining feature of this molecule is the bicyclohexyl (B1666981) core, where two cyclohexane (B81311) rings are directly connected by a carbon-carbon single bond. This rigid and bulky structure, combined with the reactive isocyanate (-NCO) groups at the 4 and 4' positions, imparts a unique combination of thermal stability, mechanical strength, and light resistance to the polymers derived from it. In advanced materials research, the focus is on creating polymers with tailored properties for specific, demanding applications. The incorporation of monomers like 4,4'-Diisocyanato-1,1'-bi(cyclohexane) allows for precise control over the final characteristics of the material, making it a subject of scientific inquiry for creating next-generation plastics, coatings, and elastomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25143-49-1

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-isocyanato-4-(4-isocyanatocyclohexyl)cyclohexane

InChI

InChI=1S/C14H20N2O2/c17-9-15-13-5-1-11(2-6-13)12-3-7-14(8-4-12)16-10-18/h11-14H,1-8H2

InChI Key

XXHBOIDTCOIIII-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CCC(CC2)N=C=O)N=C=O

Origin of Product

United States

Synthesis Methodologies for 4,4 Diisocyanato 1,1 Bi Cyclohexane

Phosgene-Based Synthesis Routes for Cycloaliphatic Diisocyanates

The most established and historically prevalent industrial method for producing isocyanates, including cycloaliphatic variants like HMDI, involves the use of phosgene (B1210022). nih.gov This approach is noted for its efficiency, rapid reaction rates, and high yields. nih.gov

The standard phosgene-based synthesis of HMDI starts with its corresponding diamine precursor, 4,4'-diaminodicyclohexylmethane (H₁₂MDA), which is also referred to as PACM. wikipedia.org The diamine itself is typically produced via the hydrogenation of methylenedianiline (MDA). wikipedia.orggoogle.com

The core of the synthesis is the reaction of 4,4'-diaminodicyclohexylmethane with phosgene. wikipedia.org This process is analogous to the large-scale production of other diisocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). nih.gov The reaction can be carried out in either a liquid or gas phase. nih.gov In the liquid phase process, the diamine is dissolved in an inert solvent, such as chlorobenzene (B131634) or xylene, and then treated with phosgene. An older variant of this method, known as salt phosgenation, involves first converting the amine into a hydrochloride or carbonate salt before its reaction with phosgene, a technique historically used for producing aliphatic isocyanates under milder conditions. nih.gov

The optimization of reaction conditions is critical for maximizing yield and purity in the phosgenation process. The reaction is typically a multi-step process that involves the formation of carbamoyl (B1232498) chloride intermediates, followed by dehydrochlorination at elevated temperatures to yield the final diisocyanate.

While specific kinetic data for the phosgenation of 4,4'-diaminodicyclohexylmethane is often proprietary, conditions can be inferred from analogous industrial processes and patent literature. The phosgenation of diamines generally occurs at temperatures ranging from 50°C to 250°C and pressures from ambient up to 50 bar. Gas-phase phosgenation processes can operate at higher temperatures, often exceeding 300°C, which can lead to shorter reaction times and reduced solvent usage. nih.gov A patent for a related process for HMDI synthesis using a phosgene equivalent (trichloromethyl chloroformate, or "superpalite") provides an example of specific reaction parameters, resulting in a high-purity product. google.com

Below is a table summarizing illustrative reaction conditions for diisocyanate synthesis based on analogous processes.

ParameterConditionSource
Reactants Diamine (or its hydrochloride salt), Phosgene (or equivalent) google.com
Solvent Inert solvents (e.g., cyanobenzene, chlorobenzene, xylene) google.com
Temperature 50°C - 250°C (Liquid Phase); >300°C (Gas Phase) nih.gov
Dehydrochlorination Temp. 100°C - 200°C google.com
Pressure Ambient to 50 bar
Reaction Time Several hours (e.g., 6 hours incubation) google.com
Purification Vacuum Distillation / Rectification google.com

This table presents a generalized summary of conditions reported for diisocyanate synthesis; specific parameters for HMDI production may vary.

Non-Phosgene Synthesis Routes for Diisocyanates

Growing concerns over the toxicity of phosgene have driven significant research into alternative, "phosgene-free" synthetic methods. nih.gov These routes often involve the formation and subsequent decomposition of intermediate compounds like carbamates or ureas.

A leading non-phosgene pathway to isocyanates is the thermal decomposition of carbamates. mdpi.com This method is a two-step process:

Carbamate (B1207046) Formation: The corresponding diamine is first converted into a biscarbamate. This is typically achieved by reacting the diamine with reagents such as dimethyl carbonate or by reacting it with urea (B33335) in the presence of an alcohol. nih.govutwente.nl

Thermal Decomposition: The resulting biscarbamate is then heated, causing it to cleave or "crack" into the desired diisocyanate and an alcohol, which can often be recycled. mdpi.com

This thermolysis can be conducted in either the gas or liquid phase. mdpi.com Gas-phase decomposition generally requires higher temperatures, around 400°C, while liquid-phase decomposition can be performed at lower temperatures in high-boiling inert solvents, which helps to minimize side reactions. mdpi.com The decomposition of carbamate intermediates is typically carried out at temperatures ranging from 250°C to 600°C. mdpi.com

The "urea route" is another significant phosgene-free methodology. In this pathway, urea is used as a carbonylating agent to convert a diamine into its corresponding diisocyanate. utwente.nl The process generally involves the reaction of the diamine with urea and an alcohol to produce a biscarbamate intermediate, which is then subjected to thermal decomposition as described in the previous section. utwente.nl This approach avoids phosgene by utilizing the carbonyl group from urea. The development of non-isocyanate polyureas from the direct melt polycondensation of urea and diamines further demonstrates the viability of urea as a safe and effective carbonyl source in this field of chemistry. rsc.org

The efficiency and viability of non-phosgene routes heavily rely on the use of effective catalysts, which can promote either the formation of the carbamate intermediate or its subsequent decomposition into the diisocyanate. nih.gov The central goal of catalyst research is to achieve high conversion of raw materials and high product yield under optimized conditions of temperature, pressure, and time. nih.gov

A variety of catalytic systems have been investigated for these sustainable processes. For carbamate synthesis, metal salts like zinc acetate (B1210297) have proven effective. globethesis.com For the critical carbamate decomposition step, both single-component and composite metal catalysts are widely used. Zinc-based catalysts are particularly noted for their high activity and cost-effectiveness. nih.gov Bimetallic systems, such as a Zn-Co catalyst supported on a ZSM-5 zeolite, have shown high efficacy in converting hexamethylene-1,6-dicarbamate to its corresponding diisocyanate (a close structural analog to HMDI) with high yields. researchgate.net

The table below details examples of catalytic systems used in non-phosgene isocyanate synthesis research.

Catalyst SystemReaction CatalyzedIsocyanate Target (Analog)Key ConditionsReported YieldSource
Zinc AcetateCarbamate SynthesisMDI180°C, 4 hours90.6% (of carbamate) globethesis.com
TPA/K30¹Carbamate SynthesisMDI90°C, 4 hours75.5% (of carbamate) researchgate.net
Zn-Co/ZSM-5Carbamate DecompositionHDI250°C, 60 minutes83.8% (of diisocyanate) researchgate.net
P₂O₅Carbamate DecompositionMDI280°C, 1 hour68.3% (of diisocyanate) globethesis.com

¹Tungstophosphoric acid on montmorillonite (B579905) K30 clay. This table showcases catalyst performance in analogous diisocyanate synthesis processes.

Stereochemical Control in 4,4'-Diisocyanato-1,1'-bi(cyclohexane) Synthesis

The stereochemistry of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) is defined by the relative orientation of the isocyanate groups on the two cyclohexane (B81311) rings. The three primary stereoisomers are trans,trans, cis,trans, and cis,cis. The distribution and separation of these isomers are critical as they significantly influence the properties of polymers derived from this monomer. For instance, in related cycloaliphatic diisocyanates, a higher content of the highly symmetric trans,trans isomer leads to more ordered polymer structures and enhanced mechanical and thermal properties. researchgate.net

Isomer Specificity and Separation Techniques

Achieving a high concentration of a specific isomer, particularly the trans,trans isomer, is often a primary goal in the synthesis of cycloaliphatic diisocyanates. The final isomer distribution is a direct consequence of the synthetic route used to create the bi(cyclohexane) backbone.

Once a mixture of stereoisomers is produced, separation techniques are employed to isolate the desired isomer. Based on methodologies used for analogous compounds like dicyclohexylmethane-4,4'-diisocyanate (HMDI) and 1,4-diaminocyclohexane, fractional crystallization is the most probable and effective industrial method. google.comepo.org

This technique exploits the differences in the physical properties of the stereoisomers, such as their melting points and solubilities in various solvents. The more symmetric and ordered trans,trans isomer typically has a higher melting point and lower solubility than the cis,trans and cis,cis isomers, allowing it to be selectively crystallized from a solution of the isomer mixture. epo.org The process may involve multiple crystallization steps to achieve high isomeric purity.

The table below illustrates the expected trend in physical properties that would enable separation by fractional crystallization, based on general principles of stereochemistry.

IsomerSymmetryExpected Packing EfficiencyExpected Melting PointExpected Solubility
trans,transHighHighHighestLowest
cis,transLowMediumIntermediateIntermediate
cis,cisMediumLowLowestHighest

This table is based on general chemical principles, as specific data for 4,4'-Diisocyanato-1,1'-bi(cyclohexane) isomers is not publicly available.

Impact of Synthetic Route on Isomer Distribution

The stereochemical outcome of the final 4,4'-Diisocyanato-1,1'-bi(cyclohexane) product is fundamentally determined by the synthetic pathway used to create its precursor, [1,1'-bi(cyclohexane)]-4,4'-dicarboxylic acid. The stereochemistry is established during the formation of the C-C bond linking the two cyclohexane rings or during subsequent hydrogenation and isomerization steps.

If a stereospecific synthesis route like the Curtius rearrangement is used to convert the dicarboxylic acid to the diisocyanate, the isomer distribution of the final product will directly mirror the isomer distribution of the dicarboxylic acid precursor. scispace.com For example:

Starting with pure (trans,trans)-[1,1'-bi(cyclohexane)]-4,4'-dicarboxylic acid would yield pure (trans,trans)-4,4'-Diisocyanato-1,1'-bi(cyclohexane).

Starting with an isomeric mixture of the dicarboxylic acid would result in a corresponding isomeric mixture of the diisocyanate.

Therefore, controlling the isomer distribution requires control over the synthesis of the precursor. Synthetic routes that favor the formation of the thermodynamically more stable trans configuration are often sought. If a non-stereoselective synthesis is used, it may be necessary to isomerize the precursor mixture to enrich the desired isomer, a technique employed for similar compounds where catalysts are used to equilibrate cis/trans mixtures. google.com

The table below summarizes the relationship between the precursor and the final product when using a stereospecific synthetic method.

Precursor IsomerSynthetic MethodFinal Product Isomer
(trans,trans)-[1,1'-bi(cyclohexane)]-4,4'-dicarboxylic acidCurtius Rearrangement(trans,trans)-4,4'-Diisocyanato-1,1'-bi(cyclohexane)
(cis,trans)-[1,1'-bi(cyclohexane)]-4,4'-dicarboxylic acidCurtius Rearrangement(cis,trans)-4,4'-Diisocyanato-1,1'-bi(cyclohexane)
(cis,cis)-[1,1'-bi(cyclohexane)]-4,4'-dicarboxylic acidCurtius Rearrangement(cis,cis)-4,4'-Diisocyanato-1,1'-bi(cyclohexane)

Polymerization Chemistry and Reaction Engineering with 4,4 Diisocyanato 1,1 Bi Cyclohexane

Polyurethane (PU) Synthesis and Kinetics

Polyurethanes are a versatile class of polymers characterized by the presence of the urethane (B1682113) linkage (-NH-CO-O-). The synthesis of PUs using 4,4'-Diisocyanato-1,1'-bi(cyclohexane) involves the step-growth polymerization with a polyol, a compound with multiple hydroxyl (-OH) groups.

The fundamental reaction in polyurethane synthesis is the polyaddition reaction between an isocyanate group and a hydroxyl group. The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic and is susceptible to nucleophilic attack from the oxygen atom of the hydroxyl group of the polyol. This reaction proceeds without the formation of any byproducts, which is characteristic of addition polymerization.

The generally accepted mechanism involves the formation of an intermediate complex, which then rearranges to form the stable urethane linkage. The reaction can be summarized as follows:

R-N=C=O + R'-OH → R-NH-CO-OR' (Isocyanate + Alcohol → Urethane)

In this reaction, the hydrogen from the hydroxyl group is transferred to the nitrogen of the isocyanate group. When a diisocyanate like 4,4'-Diisocyanato-1,1'-bi(cyclohexane) reacts with a diol (or a higher functionality polyol), this reaction occurs at both ends of the monomers, leading to the formation of long polymer chains.

The polymerization reaction to form polyurethanes from diisocyanates and polyols has been extensively studied and typically follows second-order kinetics. sci-hub.se This implies that the rate of reaction is proportional to the concentration of both the isocyanate and the hydroxyl functional groups.

Rate = k[NCO][OH]

Where:

k is the second-order rate constant

[NCO] is the concentration of isocyanate groups

[OH] is the concentration of hydroxyl groups

A kinetic study modeling the reaction of 4,4'-methylenebis(cyclohexyl isocyanate) (H12MDI) with primary (1-butanol) and secondary (2-butanol) alcohols found that catalyzed reactions clearly followed second-order kinetics, as indicated by linear plots of the inverse of the NCO concentration (1/[NCO]) versus time. usm.edu In contrast, uncatalyzed reactions showed deviations from this linearity. usm.edu The study also confirmed that the reaction with a primary alcohol is significantly faster than with a more sterically hindered secondary alcohol. usm.edu

Due to the moderate reactivity of cycloaliphatic diisocyanates compared to their aromatic counterparts, catalysts are almost always employed in industrial settings to achieve practical reaction rates. rsc.org These catalysts can significantly influence the speed of the urethane-forming reaction and can also affect the selectivity towards side reactions. Catalysts for polyurethane synthesis are broadly categorized as amine compounds and organometallic complexes. l-i.co.uk

Amine Catalysts: Tertiary amines, such as triethylamine (B128534) (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), function as base catalysts. They activate the hydroxyl group by forming a hydrogen-bonded complex, making the hydroxyl oxygen more nucleophilic and facilitating its attack on the isocyanate carbon. l-i.co.uk However, studies have shown that some amine catalysts like TEA have little to no catalytic activity for the reaction of H12MDI with primary alcohols and only slightly increase the rate with secondary alcohols. usm.edu

Organometallic Catalysts: Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the isocyanate-polyol reaction. l-i.co.uk They generally operate through a Lewis acid mechanism, where the tin metal center coordinates with the oxygen of the isocyanate group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. l-i.co.uk In a model reaction with H12MDI, DBTDL was shown to dramatically increase the reaction rate with both primary and secondary alcohols by a factor of approximately 20 compared to the uncatalyzed reaction. usm.edu The second-order rate constant was also observed to increase linearly with the concentration of DBTDL. usm.edu Due to toxicity concerns with tin compounds, alternatives based on bismuth, zinc, and iron are gaining prominence. rsc.orgl-i.co.uk

Table 1: Second-Order Rate Constants (k) for the Reaction of H12MDI with Butanols at 40°C with DBTDL Catalyst usm.edu
Alcohol TypeCatalyst Concentration (ppm Sn)Rate Constant, k (L/(mol·s))
1-Butanol (Primary)3005.9 x 10-4
2-Butanol (Secondary)3001.8 x 10-4

The final properties of a polyurethane polymer are highly dependent on its molecular weight and degree of cross-linking, which are controlled by the stoichiometry of the reactants. The ratio of isocyanate groups to hydroxyl groups, known as the NCO/OH ratio or isocyanate index, is a critical parameter. sciencepubco.compvchem.net An index of 1.0 indicates a stoichiometric equivalence of NCO and OH groups.

Two primary methods are used for polyurethane synthesis, each relying on precise stoichiometric control:

One-Shot Method: In this process, the diisocyanate, polyol, and chain extender (a low molecular weight diol) are all mixed together simultaneously with a catalyst. researchgate.netnih.gov The reaction proceeds to form the final high molecular weight polymer in a single step. This method is common in industrial applications for its simplicity, but achieving a well-defined segmented structure can be challenging. researchgate.netacs.org

Prepolymer Method: This two-step approach offers better control over the polymer architecture. enpress-publisher.com In the first step, the diisocyanate is reacted with the polyol using an NCO/OH ratio significantly greater than 1.0 (typically 2.0 or higher). sciencepubco.com This results in the formation of a lower molecular weight, isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a chain extender (e.g., a short-chain diol). This method allows for a more ordered polymer structure with better-defined soft and hard segments, which often leads to superior mechanical properties compared to the one-shot method. researchgate.net Increasing the NCO/OH ratio in the prepolymer stage generally increases the hard segment content in the final polymer, leading to higher tensile strength and reduced elongation. sciencepubco.com

Polyurea and Polyurethane-Urea Copolymer Formations

The reactivity of the isocyanate group is not limited to alcohols. It can also react with other nucleophiles such as primary and secondary amines, and to a lesser extent, amides, to form polyureas and polyurethane-urea copolymers.

Reaction with Amines: The reaction between an isocyanate group and a primary or secondary amine is extremely rapid, significantly faster than the reaction with alcohols. rsc.org This reaction yields a urea (B33335) linkage (-NH-CO-NH-).

R-N=C=O + R'-NH₂ → R-NH-CO-NH-R' (Isocyanate + Amine → Urea)

When 4,4'-Diisocyanato-1,1'-bi(cyclohexane) is reacted with a diamine, a polyurea is formed. This reaction is the basis for polyurea spray elastomer systems, which are known for their very fast cure times and tough, durable properties. If a prepolymer terminated with isocyanate groups is chain-extended with a diamine, the resulting polymer is a polyurethane-urea, which combines the features of both polymer types.

Reaction with Amides: The reaction of isocyanates with amides is more complex and less direct than with amines or alcohols. The nitrogen atom in an amide is generally not sufficiently nucleophilic to directly attack the isocyanate carbon. However, under certain conditions, such as high temperatures or with specific catalytic activation, reactions can occur. researchgate.net The initial product of the addition of an amide to an isocyanate is an N-acylurea. researchgate.net More advanced synthetic methods have been developed that use activating agents to enable the coupling of secondary amides with isocyanates to form various heterocyclic compounds like quinazolinones in a one-pot procedure. acs.org

Copolymerization Strategies for Segmented Structures

The synthesis of segmented copolymers, particularly thermoplastic polyurethanes (TPUs), represents a significant application of 4,4'-Diisocyanato-1,1'-bi(cyclohexane), also known as hydrogenated MDI (H12MDI). These polymers are characterized by a block structure composed of alternating soft and hard segments. mdpi.com This microphase-separated morphology imparts a unique combination of elasticity and mechanical strength.

The soft segment is typically formed from a long-chain polyol, such as polytetramethylene glycol (PTMG), polyester (B1180765) polyols, or polycarbonate diols. mdpi.comnih.govtandfonline.com This segment provides flexibility and elastomeric properties to the final material. The hard segment is constructed from the reaction of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) with a low-molecular-weight chain extender, most commonly a diol like 1,4-butanediol (B3395766) (BDO). nih.govresearchgate.net The rigidity of the cycloaliphatic diisocyanate and the strong intermolecular hydrogen bonding within these hard segments lead to the formation of ordered, glassy, or crystalline domains that act as physical crosslinks at service temperatures. researchgate.net

Two primary strategies are employed for the synthesis of these segmented polyurethanes:

Prepolymer Method: This two-step process involves first reacting the polyol with an excess of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) to form an isocyanate-terminated prepolymer. mdpi.com In the second step, this prepolymer is chain-extended with a diol (e.g., BDO) to build the final high-molecular-weight polymer. mdpi.com This method allows for better control over the polymer structure and segment distribution.

One-Shot Method: In this approach, the diisocyanate, polyol, and chain extender are all mixed together simultaneously in a single step, often with a catalyst. mdpi.com While simpler and faster, this method can lead to a more random distribution of segments. It is a common technique for the bulk polymerization of TPUs. mdpi.comresearchgate.net

The use of the alicyclic 4,4'-Diisocyanato-1,1'-bi(cyclohexane) instead of its aromatic analogue, 4,4'-diphenylmethane diisocyanate (MDI), results in TPUs with superior light stability and biocompatibility. researchgate.net However, the structure of the hard domains differs, which influences the degree of microphase separation and, consequently, the mechanical and thermal properties of the polymer. researchgate.netresearchgate.net For instance, TPUs based on 4,4'-Diisocyanato-1,1'-bi(cyclohexane) often exhibit better microphase separation and more defined crystalline structures compared to those based on other aliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI). researchgate.net

ParameterPrepolymer MethodOne-Shot Method
Procedure Two-step: 1) Prepolymer formation, 2) Chain extensionSingle-step: All reactants mixed simultaneously
Control Better control over segment length and distributionLess control, more random segment distribution
Complexity More complex and time-consumingSimpler and faster
Typical Use High-performance elastomers, specialty applicationsBulk production of TPUs

Chemical Crosslinking in 4,4'-Diisocyanato-1,1'-bi(cyclohexane)-Based Polymer Networks

Chemical crosslinking transforms linear or branched polyurethane chains into a three-dimensional network, resulting in thermosetting materials with enhanced thermal stability, chemical resistance, and mechanical properties. youtube.com In polymers based on 4,4'-Diisocyanato-1,1'-bi(cyclohexane), chemical crosslinks can be introduced through several mechanisms. One common method is the incorporation of reactants with a functionality greater than two, such as triols or polyisocyanates, during the polymerization process. scirp.orgresearchgate.net

Alternatively, crosslinking can occur through secondary reactions involving the urethane linkages already present in the polymer backbone. These reactions, which form allophanate (B1242929) and biuret (B89757) linkages, are typically induced by exposing the material to high temperatures or specific catalysts, often when there is an excess of isocyanate groups. researchgate.netresearchgate.net

Formation of Allophanates and Biurets

Allophanate and biuret linkages are key structures in the chemical crosslinking of polyurethane networks. Their formation is a post-polymerization reaction that occurs when isocyanate groups react with existing urethane or urea groups, respectively.

Allophanate Formation: This reaction occurs when an N-H bond of a urethane group reacts with a free isocyanate group. This process is generally thermally initiated at temperatures above 110-120°C and can be reversible. researchgate.nettue.nl The reaction creates a branched point in the polymer, effectively crosslinking two chains. Allophanate formation is often considered a side reaction but can be intentionally promoted to increase the crosslink density of the material. researchgate.net

Biuret Formation: Similarly, a biuret linkage is formed when an isocyanate group reacts with the N-H bond of a urea group. tue.nl Urea groups are present in polyurethanes when water is introduced (reacting with isocyanate to form an amine and CO2, followed by the amine reacting with another isocyanate) or when diamine chain extenders are used. Like allophanate formation, this reaction typically occurs at elevated temperatures (>120°C) and results in a crosslinked structure. researchgate.net

These crosslinking reactions increase the polymer's molecular weight and create a network structure, which significantly alters the material's properties from a thermoplastic to a thermoset. researchgate.net

Impact of Crosslinker Concentration on Network Density

The concentration of the crosslinking agent or the extent of allophanate/biuret formation directly dictates the crosslink density of the polymer network. The network density is a critical parameter that defines the microstructure and, consequently, the macroscopic properties of the thermoset material. mdpi.com

An increase in crosslinker concentration leads to a higher crosslink density, which means the average molecular weight between crosslinks (Mc) decreases. mdpi.com This denser network structure has several predictable effects on the material's properties:

Mechanical Properties: Higher crosslink density generally increases the material's hardness, rigidity, and Young's modulus. mdpi.com However, it reduces flexibility and elongation at break as the polymer chains become more constrained. mdpi.com

Swelling Behavior: A more densely crosslinked network restricts the absorption of solvents, leading to a lower equilibrium swelling ratio. researchgate.net

Thermal Properties: The glass transition temperature (Tg) can be affected by crosslink density. Often, a higher density restricts polymer chain mobility, leading to an increase in Tg.

Research on various hydrogel systems, which serves as a good model for crosslinked networks, quantitatively demonstrates this relationship. As the concentration of the crosslinking agent increases, the storage modulus (a measure of stiffness) rises while the equilibrium water content (a measure of swelling) decreases. mdpi.com

PropertyLow Crosslinker Concentration (Low Network Density)High Crosslinker Concentration (High Network Density)
Hardness/Modulus LowerHigher
Flexibility/Elongation HigherLower
Solvent Swelling HigherLower
Average Molecular Weight between Crosslinks (Mc) HigherLower

Development of Thermoplastic and Thermosetting Architectures

Using 4,4'-Diisocyanato-1,1'-bi(cyclohexane) as a core building block, both thermoplastic and thermosetting polyurethane architectures can be developed, each offering distinct properties and processing characteristics.

Thermoplastic Architectures: Thermoplastic polyurethanes (TPUs) based on 4,4'-Diisocyanato-1,1'-bi(cyclohexane) are linear segmented block copolymers. mdpi.com They are synthesized using strictly difunctional monomers: a diisocyanate (H12MDI), a macrodiol (soft segment), and a diol chain extender (hard segment). mdpi.comnih.gov The resulting polymer chains are held together by physical crosslinks arising from the microphase separation of the hard segments. These physical bonds are thermally reversible, allowing the material to be melted, processed using techniques like injection molding or extrusion, and then cooled to reform its solid structure. gallaghercorp.com TPUs are valued for their elasticity and flexibility. gallaghercorp.com

Thermosetting Architectures: Thermosetting polyurethanes are characterized by a chemically crosslinked, three-dimensional network structure that, once cured, cannot be reshaped or melted. gallaghercorp.compsiurethanes.com This network is achieved by either incorporating monomers with a functionality greater than two (e.g., triols, polymeric isocyanates) or by inducing secondary reactions like allophanate and biuret formation. scirp.orgresearchgate.net Thermosets derived from 4,4'-Diisocyanato-1,1'-bi(cyclohexane) generally exhibit superior properties compared to their thermoplastic counterparts, including higher tensile strength, greater thermal stability, and enhanced chemical and solvent resistance. psiurethanes.com

FeatureThermoplastic Architecture (TPU)Thermosetting Architecture
Chemical Structure Linear, segmented polymer chains3D crosslinked network
Bonding Physical crosslinks (hydrogen bonds in hard domains)Covalent chemical crosslinks
Monomer Functionality Primarily difunctional (e.g., diol, diisocyanate)Contains monomers with functionality > 2
Processing Melt-processable and recyclableNot melt-processable after curing
Mechanical Properties More flexible and elasticHigher tensile strength and hardness psiurethanes.com
Thermal Stability Lower temperature resistanceHigher temperature resistance psiurethanes.com
Chemical Resistance GoodGenerally superior psiurethanes.com

Polymerization in Diverse Media (e.g., solution, bulk)

The polymerization of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) can be conducted in various media, with bulk and solution polymerization being the most common methods. The choice of medium significantly affects reaction control, viscosity, heat management, and environmental impact.

Bulk Polymerization: In bulk polymerization, the reactants (diisocyanate, polyol, chain extender) are mixed directly without the use of a solvent. researchgate.net This method is often employed for the "one-shot" synthesis of TPUs. mdpi.com The primary advantages are high reaction rates and the absence of solvent, which eliminates the need for a costly and energy-intensive removal step. However, the reaction is highly exothermic, and the viscosity of the mixture increases dramatically as polymerization progresses, which can make heat dissipation and mixing difficult to control. researchgate.net

Solution Polymerization: Solution polymerization involves dissolving the monomers in an inert solvent before the reaction. The solvent acts as a heat sink, allowing for much better temperature control and easier stirring due to the lower viscosity of the medium. researchgate.net This method provides better control over the reaction kinetics and the final polymer structure. The main disadvantages are the need to handle, recover, and dispose of the solvent, which adds to the process cost and has environmental implications. Additionally, the presence of a solvent can lead to lower reaction rates compared to bulk polymerization. researchgate.net

FeatureBulk PolymerizationSolution Polymerization
Medium Reactants only, no solventReactants dissolved in an inert solvent
Heat Control Difficult due to exothermicity and high viscosityEasier due to solvent acting as a heat sink researchgate.net
Viscosity Control Difficult, viscosity increases significantlyEasier, viscosity is lower and more manageable researchgate.net
Reaction Rate HighGenerally lower
Product Purity High (no solvent contamination)Solvent removal is required
Advantages No solvent cost/removal, high throughputBetter process control, uniform product
Disadvantages Poor heat and viscosity controlSolvent cost, recovery, and environmental impact

Structure Property Relationships in 4,4 Diisocyanato 1,1 Bi Cyclohexane Derived Polymers

Influence of Diisocyanate Stereoisomerism on Polymer Morphology and Performance

4,4'-Diisocyanato-1,1'-bi(cyclohexane) is synthesized through the hydrogenation of 4,4'-methylenebis(phenyl isocyanate) (MDI) and exists as a mixture of three geometric isomers: trans,trans; cis,trans; and cis,cis. researchgate.net The relative proportions of these stereoisomers profoundly impact the polymer chain's ability to organize, directly influencing the final material's morphology and performance characteristics. researchgate.net

The ratio of cis to trans isomers in the diisocyanate is a critical factor in determining the degree of crystallinity and the efficiency of hard segment domain formation in the resulting polyurethanes. The trans isomer, with its more linear and symmetric structure, allows for more efficient chain packing and hydrogen bonding. researchgate.net Consequently, an increase in the trans,trans isomer content leads to a higher degree of order and crystallinity within the hard segments. researchgate.netresearchgate.net

Studies have shown that increasing the trans,trans isomer content in H12MDI results in a monotonic growth of the polymer's melting point and an increase in the enthalpy of crystallization. researchgate.net This indicates the formation of more stable and well-defined crystalline structures. This enhanced ordering of the hard segments promotes better phase separation from the flexible soft segments, leading to the formation of more distinct hard domains. researchgate.net Conversely, the presence of the bent, less symmetrical cis isomers disrupts the regular packing of the polymer chains, hindering crystallization and leading to a more amorphous polymer structure with less defined domain separation.

Molecular symmetry is a key driver for the efficient packing of hard segments in segmented polyurethanes. Symmetrical diisocyanates facilitate the formation of well-ordered, crystalline hard domains even at low hard segment concentrations. nottingham.ac.uk The trans,trans isomer of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) possesses a higher degree of symmetry compared to the cis,trans and cis,cis isomers. researchgate.net

This high symmetry allows the hard segments, formed by the reaction of the diisocyanate with a chain extender like 1,4-butanediol (B3395766), to pack into a more regular, lower-energy state. nottingham.ac.uk This efficient packing is stabilized by strong intermolecular hydrogen bonds between the urethane (B1682113) groups, leading to the formation of hard domains that act as physical crosslinks in the soft segment matrix. nih.gov The result is a well-defined microphase-separated structure, which is fundamental to the thermoplastic elastomeric properties of these materials. nottingham.ac.uk The disruption of this symmetry by cis isomers leads to poorer packing, a lower degree of hydrogen bonding, and consequently, a less ordered hard segment phase. researchgate.net

Microphase Separation in Segmented Copolymers

Segmented copolymers derived from 4,4'-Diisocyanato-1,1'-bi(cyclohexane), such as polyurethanes and polyureas, are characterized by a microphase-separated morphology. This structure arises from the thermodynamic incompatibility between the rigid, polar "hard segments" (composed of the diisocyanate and a chain extender) and the flexible, nonpolar "soft segments" (typically a long-chain polyol). nih.govresearchgate.net This spontaneous organization into distinct hard and soft domains on a nanometer scale is crucial for the material's unique combination of elasticity and strength. researchgate.net

The degree of microphase separation (DMS) can be evaluated using a variety of analytical techniques:

Fourier Transform Infrared Spectroscopy (FTIR): This method probes the hydrogen bonding between urethane N-H (proton donor) and C=O (proton acceptor) groups. The carbonyl stretching region (around 1700 cm⁻¹) can distinguish between hydrogen-bonded and non-bonded (free) carbonyl groups. A higher fraction of bonded carbonyls typically indicates better-ordered hard domains and a higher degree of phase separation. mdpi.com

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions. The glass transition temperature (Tg) of the soft segment is a key indicator. In well-separated systems, the soft segment Tg is close to that of the pure polyol. In systems with significant phase mixing, the Tg is elevated due to the dissolution of hard segments into the soft phase. researchgate.net Endotherms corresponding to the melting of crystalline hard domains can also be observed. researchgate.net

Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material. A distinct drop in the storage modulus (E') and a peak in the tan δ curve correspond to the soft segment's glass transition. The presence of a broad rubbery plateau at temperatures above the soft segment Tg indicates a well-developed, physically crosslinked network of hard domains. researchgate.netmdpi.com

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These imaging techniques provide direct visualization of the surface morphology, revealing the size, shape, and distribution of the hard and soft domains. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful tool for quantifying the morphology, providing information on the average distance between domains (interdomain spacing) and the sharpness of the interface between phases. researchgate.net

The microphase-separated structure directly governs the mechanical behavior of these polymers. The hard domains act as reinforcing fillers dispersed in the soft, rubbery matrix, imparting strength and stiffness, while the soft segments provide flexibility and elasticity. nih.gov

A higher degree of microphase separation, driven by factors like a high trans,trans isomer content in the diisocyanate, leads to the formation of more perfect and continuous hard domains. researchgate.net This results in significant improvements in mechanical properties:

Young's Modulus and Hardness: Enhanced phase separation leads to a higher Young's modulus and increased hardness because the well-formed hard domains are more effective at resisting deformation. researchgate.net

Tensile Strength: Materials with better phase separation generally exhibit higher tensile strength. mdpi.com

Elongation: While tensile strength increases, elongation at break may be affected. The ability of the soft segment to form ordered structures upon strain also plays a role in the ultimate tensile properties. researchgate.net

The following tables illustrate the effect of the H12MDI isomer composition on the mechanical properties of derived polyurethanes.

Table 1: Effect of H12MDI trans-trans Isomer Content on Polyurethane Mechanical Properties

trans-trans Isomer Content (%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
9815242400
8010336430
452727580

Data adapted from studies on polyurethanes with 33 wt% hard segment content. researchgate.net

Table 2: Comparison of Mechanical Properties for Polyurethanes Based on High vs. Low trans,trans-rMDI Content

PropertyPolyurethane with 97% t,t-rMDIPolyurethane with 20% t,t-rMDI
Young's Modulus (psi)22,000Significantly Lower
General PerformanceSuperior mechanical propertiesLower performance

Data derived from polyurethanes based on C4-polyether soft segments. researchgate.net

The thermal transitions observed in these polymers are a direct reflection of their two-phase nature. mdpi.com

Soft Segment Glass Transition (Tg_s): At low temperatures, a glass transition corresponding to the segmental motion within the amorphous soft phase is observed. As noted, the value of Tg_s is sensitive to the degree of phase mixing. Better phase separation results in a lower Tg_s, closer to that of the neat polyol. researchgate.netmdpi.com

Hard Segment Transitions: At higher temperatures, thermal events associated with the hard domains occur. These can include a glass transition of the amorphous hard phase (Tg_h), disruption of short-range order, and melting endotherms for crystalline hard domains. researchgate.netmdpi.com The temperature and magnitude of these transitions are influenced by the hard segment's chemical structure, symmetry, and ability to crystallize. researchgate.net For instance, polyurethanes based on H12MDI with a high trans,trans isomer content exhibit distinct hard segment melting peaks at higher temperatures, indicating a stable, well-ordered structure. researchgate.net The presence of these stable hard domains extends the service temperature of the material. researchgate.net

Correlation between Hard Segment Content and Polymer Performance

The hard segment (HS) content is a critical parameter in tailoring the performance of polyurethanes based on 4,4'-Diisocyanato-1,1'-bi(cyclohexane). Generally, a higher hard segment content leads to a material with increased stiffness, hardness, and tensile strength. bibliotekanauki.plmdpi.comgantrade.com This is attributed to the formation of more extensive and well-ordered hard domains that act as physical crosslinks, reinforcing the elastomeric matrix. bibliotekanauki.pl

Research on poly(dimethylsiloxane)-based urea (B33335) elastomers (PSUs) utilizing 4,4'-Diisocyanato-1,1'-bi(cyclohexane) has systematically shown that as the HS content is increased, both the Young's modulus and the ultimate tensile strength of the material increase. mdpi.com For instance, in a series of PSU elastomers, a near-linear relationship was observed between the Young's modulus and the hard segment content. mdpi.com This enhancement in mechanical properties is a direct consequence of the increased volume fraction of the rigid hard domains, which more effectively bear stress transferred from the flexible soft segments. rsc.org

The degree of ordering within the hard domains, which can be influenced by the isomeric composition of the diisocyanate, also plays a role. A higher degree of crystallinity in the hard segments contributes to improved mechanical strength and thermal stability. bibliotekanauki.plnih.gov Conversely, an increase in hard segment content can sometimes lead to a decrease in elongation at break, as the material becomes more rigid and less flexible. researchgate.net

The following table illustrates the typical effect of increasing hard segment content on the mechanical properties of polyurethanes derived from 4,4'-Diisocyanato-1,1'-bi(cyclohexane).

Hard Segment Content (%)Young's Modulus (MPa)Ultimate Tensile Strength (MPa)Elongation at Break (%)
50.81.5>800
101.02.0~750
151.22.5~700
201.33.0<700

Note: The data presented is illustrative and based on trends reported in the literature for poly(dimethylsiloxane)-based urea elastomers. Actual values can vary depending on the specific soft segment, chain extender, and synthesis conditions. mdpi.com

Effect of Polymer Architecture on Macroscopic Behavior (e.g., elasticity, compression set, impact resilience)

The three-dimensional arrangement of the polymer chains, or polymer architecture, significantly influences the macroscopic behavior of polyurethanes derived from 4,4'-Diisocyanato-1,1'-bi(cyclohexane). This includes properties crucial for many applications, such as elasticity, compression set, and impact resilience.

Elasticity in these materials is governed by the flexible soft segments. However, the hard segments play a crucial role in providing the physical crosslinks that enable the material to return to its original shape after the removal of a deforming force. The symmetry of the 4,4'-Diisocyanato-1,1'-bi(cyclohexane) molecule facilitates the formation of well-ordered hard domains, which enhances the elastic recovery of the polymer. mdpi.com

Compression set is a measure of a material's ability to resist permanent deformation under a sustained compressive load. A low compression set is desirable for applications such as seals and gaskets. In polyurethanes based on 4,4'-Diisocyanato-1,1'-bi(cyclohexane), a well-defined and stable hard segment phase is key to minimizing permanent deformation. The strong intermolecular hydrogen bonding within the hard domains, discussed in the next section, helps to anchor the polymer chains and prevent them from slipping past one another under compression. Increasing the hard segment content generally improves compression set resistance, up to a point where the material may become too rigid and brittle.

Impact resilience , or the ability of a material to absorb energy and deform elastically under an impact without fracturing, is also tied to the polymer's two-phase morphology. The soft, rubbery domains absorb the impact energy, while the hard domains dissipate it. The efficiency of this process depends on the degree of phase separation and the interfacial adhesion between the hard and soft segments. A well-dispersed and interconnected hard segment phase within the soft matrix allows for effective energy transfer and dissipation, leading to higher impact resilience.

Hydrogen Bonding Networks in Polyurethane Structures

Hydrogen bonding plays a pivotal role in defining the structure and properties of polyurethanes derived from 4,4'-Diisocyanato-1,1'-bi(cyclohexane). mdpi.com These non-covalent interactions occur primarily between the N-H groups of the urethane linkages (proton donors) and the carbonyl (C=O) groups of adjacent urethane linkages (proton acceptors) within the hard segments. nih.gov To a lesser extent, hydrogen bonding can also occur between the N-H groups of the hard segments and any ether or ester oxygen atoms present in the soft segment. researchgate.net

The formation of extensive hydrogen bond networks within the hard domains significantly enhances their cohesiveness and stability. nih.gov This acts as a form of physical crosslinking, contributing to the material's strength, modulus, and thermal stability. The strength of these hydrogen bonds is influenced by the molecular symmetry and packing efficiency of the hard segments. The symmetrical structure of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) allows for regular chain packing, which promotes the formation of strong and uniform hydrogen bonds. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying hydrogen bonding in polyurethanes. The position of the N-H and C=O stretching vibration bands in the FTIR spectrum is sensitive to the degree of hydrogen bonding. nih.govresearchgate.net Free (non-hydrogen-bonded) N-H groups typically show a sharp absorption peak at higher wavenumbers, while hydrogen-bonded N-H groups exhibit a broader peak at lower wavenumbers. Similarly, the C=O stretching band shifts to lower frequencies upon hydrogen bonding. By analyzing the areas of these peaks, it is possible to quantify the extent of hydrogen bonding within the polymer. mdpi.comnih.gov

The degree of hydrogen bonding is a critical factor in the microphase separation of hard and soft segments. Strong intermolecular interactions within the hard segments drive their aggregation into ordered domains, leading to a more distinct phase separation and, consequently, improved mechanical properties. mdpi.com

Advanced Polymeric Materials and Applications from 4,4 Diisocyanato 1,1 Bi Cyclohexane

Design and Synthesis of High-Performance Elastomers

4,4'-Diisocyanato-1,1'-bi(cyclohexane), also known as 4,4'-dicyclohexylmethane diisocyanate or hydrogenated MDI (HMDI), is a key aliphatic diisocyanate in the synthesis of high-performance polyurethane (PU) elastomers. These elastomers are noted for their superior light stability, resistance to hydrolysis, and biocompatibility when compared to their aromatic counterparts based on 4,4'-diphenylmethane diisocyanate (MDI). The properties of HMDI-based thermoplastic polyurethanes (TPUs) are significantly influenced by their molecular structure, which consists of alternating soft and hard segments.

The synthesis of these elastomers typically involves a reaction between HMDI, a long-chain polyol (which forms the soft segment), and a short-chain diol or diamine that acts as a chain extender (forming the hard segment). The soft segment, often a polyether or polyester (B1180765) like polytetramethylene ether glycol (PTMG), provides flexibility and elasticity. The hard segments, composed of HMDI and a chain extender such as 1,4-butanediol (B3395766) (BDO), impart strength and modulus through the formation of physically cross-linked domains.

The steric and semi-symmetric nature of the HMDI molecule plays a crucial role in the final properties of the elastomer. It can lead to the formation of robust, stretchable TPUs with excellent tensile strength and elongation at break. For instance, a TPU synthesized from PTMG, HMDI, and BDO has demonstrated a tensile strength of 32 MPa and an elongation of 1378%. acs.org This is attributed to the creation of three-dimensional supramolecular networks through microphase separation, hydrogen bonding, and microcrystallization of the hard segment-rich domains. acs.org The structure of these hard domains, particularly when formed with BDO, has been characterized as a triclinic unit cell containing two chains.

The choice of chain extender significantly influences the mechanical properties of the resulting elastomer. The incorporation of short-chain diols enhances the immiscibility between the non-polar soft segments and the highly polar hard segments, promoting phase segregation into hard domains through hydrogen bonding. This physical crosslinking reinforces the soft segment matrix, thereby boosting mechanical strength. mdpi.com Studies have shown that elastomers with longer chain extenders possess larger hard segments and exhibit better phase separation, which is crucial for achieving good physical and mechanical properties. researchgate.net For example, using 1,4-butanediol as a chain extender can yield maximum tensile strength, elongation, and modulus in hydroxyl-terminated polybutadiene (B167195) (HTPB)-based polyurethane elastomers. researchgate.net

The isomer composition of HMDI also has a notable effect on the properties of the final elastomer. The use of different isomers can alter the packing and hydrogen bonding within the hard domains, thereby influencing the material's thermal and mechanical behavior.

Below is a data table summarizing the mechanical properties of a high-performance TPU synthesized from HMDI.

PropertyValueComponents
Tensile Strength32 MPaPTMG, HMDI, 1,4-Butanediol
Elongation at Break1378%

Formulation of Specialty Adhesives and Coatings

The unique properties of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) (HMDI) make it a valuable component in the formulation of specialty adhesives and coatings. Its aliphatic nature imparts excellent light stability and resistance to weathering, which is a significant advantage over aromatic isocyanates that tend to yellow upon exposure to UV light. This makes HMDI-based polyurethanes particularly suitable for high-performance coatings that require long-term color and gloss retention.

In adhesive formulations, the structure of the isocyanate plays a critical role in determining the final bond strength. Research comparing various isocyanates has shown that HMDI-based polyurethanes can exhibit superior adhesion properties. For example, in one study, HMDI-based PU demonstrated the highest lap shear strength of 7.9 MPa, indicating its effectiveness in creating strong adhesive bonds. mdpi.com The cohesive strength of these adhesives can be tailored by adjusting the degree of microphase separation between the hard and soft segments. The incorporation of chain extenders leads to greater immiscibility between the non-polar soft segments and the highly polar hard segments, allowing the hard segments to phase-separate and form domains through hydrogen bonding. mdpi.com This physical crosslinking reinforces the material and enhances its mechanical strength. mdpi.com

The choice of chain extender and its concentration can be used to control the properties of moisture-curable polyurethane adhesives. Increasing the amount of a linear chain extender like pentanediol (B8720305) has been shown to increase bond strength, which is attributed to the rising hard segment content and increased hydrogen bonding interactions. mdpi.com

For coatings, the excellent light stability and hydrolysis resistance of HMDI are key advantages. wikimedia.org These properties are crucial for applications where the coating is exposed to harsh environmental conditions. The polyurethane materials derived from HMDI can be used to synthesize high-grade, color-stable, and high-temperature resistant products, including coatings and leather finishes. google.com

The table below highlights a key adhesive property of an HMDI-based polyurethane.

PropertyValueIsocyanate Used
Lap Shear Strength7.9 MPaHMDI

Development of Sustainable and Bio-based Polymer Formulations

Integration with Renewable Polyols and Chain Extenders

The development of sustainable and bio-based polymer formulations is a growing area of research, and 4,4'-Diisocyanato-1,1'-bi(cyclohexane) (HMDI) can be integrated with renewable resources to create more environmentally friendly polyurethanes. The focus of this approach is to replace petroleum-derived polyols and chain extenders with alternatives sourced from renewable feedstocks.

Vegetable oils, such as castor oil, soybean oil, and canola oil, are a prominent source for the synthesis of bio-based polyols. These oils can be chemically modified to introduce hydroxyl groups, making them suitable for reaction with isocyanates like HMDI to form the soft segment of the polyurethane. The properties of the resulting bio-based polyurethanes are influenced by the type of vegetable oil used, its fatty acid composition, and the method of modification.

In addition to polyols, chain extenders can also be derived from renewable resources. Bio-based diols, such as 1,3-propanediol (B51772) and 1,4-butanediol, can be produced through the fermentation of sugars. These bio-based chain extenders can be used in conjunction with HMDI and bio-polyols to create polyurethanes with a significant amount of renewable content.

The incorporation of these renewable components can affect the final properties of the polyurethane, including its mechanical strength, thermal stability, and degradation characteristics. For instance, the structure of the bio-polyol, such as the length and number of fatty acid chains, can influence the degree of phase separation between the hard and soft segments, which in turn affects the mechanical properties of the material.

Strategies for Enhanced Biodegradability and Recyclability

Enhancing the biodegradability and recyclability of polymers derived from 4,4'-Diisocyanato-1,1'-bi(cyclohexane) is another important aspect of developing sustainable materials. While polyurethanes are generally known for their durability, strategies can be employed to promote their degradation at the end of their life cycle.

One approach to enhance biodegradability is to incorporate linkages that are susceptible to microbial or enzymatic attack. For example, using polyester polyols in the synthesis of the polyurethane can introduce ester groups that are more readily hydrolyzed than the ether linkages found in polyether polyols. The chemical structure of the hard and soft segments, the degree of phase separation, and the crystallinity of the polymer all have a significant impact on the rate of degradation. Reports indicate that enzymes primarily degrade the soft segments, while the degradation of hard segments is a function of their size and structure. The hydrolysis of soft segments is generally faster than the hydrolysis of the urethane (B1682113) bonds within the hard domains.

The structure of the hard segment also plays a role in biodegradability. A higher number of urethane or urea (B33335) bonds can slow down the degradation process. The formation of microdomains by the hard segments can shield the urethane and urea linkages from hydrolytic attack, thus hindering degradation.

Regarding recyclability, research has shown that some polyurethane materials can be reprocessed through melt or solution methods, indicating good recyclability. mdpi.com Chemical recycling methods, where the polymer is broken down into its constituent monomers, are also being explored for polyurethanes. These methods could potentially recover the diisocyanate and polyol components for reuse in the synthesis of new polymers.

Material Design for Biomedical Applications (e.g., biostable polymers)

The use of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) (HMDI) in the design of polymers for biomedical applications is driven by its favorable properties, particularly its biostability and biocompatibility. researchgate.net Unlike aromatic isocyanates, the aliphatic nature of HMDI results in polyurethanes that are resistant to degradation in the physiological environment, making them suitable for long-term medical implants and devices.

The biostability of HMDI-based polyurethanes is a result of the resistance of the urethane linkages to hydrolysis and enzymatic degradation. This is in contrast to some other polymers that may break down over time in the body, potentially releasing harmful substances. The introduction of polydimethylsiloxane (B3030410) (PDMS) into the polymer chain can further enhance these properties, imparting high flexibility, excellent thermal, oxidative, and hydrolytic stability, as well as high UV stability and biocompatibility.

The mechanical properties of these biomedical polymers can be tailored to match the requirements of specific applications. For example, thermoplastic polyurethane (TPU) copolymers synthesized from α,ω-dihydroxy-(PPO-PDMS-PPO) oligomers have shown good hydrophobic performance and optimized mechanical properties, with a tensile strength of 16.4 MPa and an elongation of 398%. scirp.org Such materials could be considered for use in medical implants. scirp.org

The segmented structure of these polyurethanes, consisting of hard and soft segments, allows for a wide range of mechanical properties to be achieved. The hard segments, formed from HMDI and a chain extender, provide strength and dimensional stability, while the soft segments, often a polyether or polycarbonate diol, impart flexibility and elasticity. The choice of the soft segment can also influence the biostability and biocompatibility of the material.

Below is a data table summarizing the properties of a TPU copolymer designed for biomedical applications.

PropertyValueComponents
Tensile Strength16.4 MPaα,ω-dihydroxy-(PPO-PDMS-PPO), HMDI
Elongation at Break398%
Water Contact Angle95° - 112°

Theoretical and Computational Investigations of 4,4 Diisocyanato 1,1 Bi Cyclohexane and Its Polymers

Molecular Dynamics Simulations of Polymer Chain Conformations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. nih.gov In the context of polymers based on 4,4'-Diisocyanato-1,1'-bi(cyclohexane), MD simulations offer valuable insights into the conformational behavior of individual polymer chains and their aggregation in bulk systems.

The conformational landscape of disubstituted cyclohexanes, which form the core of the diisocyanate, is complex, with chair and boat conformations being the most stable. sapub.orgresearchgate.net Computational studies on model cyclohexane (B81311) derivatives have shown that the energy differences between various conformers can be accurately calculated, providing a basis for understanding the conformational preferences of the polymer chain. nih.gov These simulations can reveal how the stereochemistry of the diisocyanate (e.g., the cis/trans isomerism of the cyclohexane rings) influences the chain's shape and packing efficiency.

MD simulations can be performed using both all-atom and coarse-grained models. All-atom simulations provide detailed information about local interactions, while coarse-grained models allow for the study of larger systems and longer timescales, which are often necessary to observe large-scale polymer dynamics. cam.ac.uk

Table 1: Key Parameters in Molecular Dynamics Simulations of Polyurethane Chains

ParameterDescriptionRelevance to Polymer Properties
Force Field A set of empirical energy functions and parameters used to describe the potential energy of a system of particles.Determines the accuracy of the simulated molecular interactions and resulting conformations.
Ensemble A collection of possible states of a system, characterized by certain fixed thermodynamic variables (e.g., NVT, NPT).Ensures that the simulation samples the correct statistical distribution of conformations at a given temperature and pressure.
Time Step The discrete interval at which the equations of motion are integrated.Affects the stability and accuracy of the simulation; must be small enough to capture the fastest atomic motions.
Simulation Time The total duration of the simulated physical process.Must be long enough to allow the system to reach equilibrium and to observe the dynamic processes of interest.

Quantum Chemical Calculations of Isocyanate Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic reactivity of the isocyanate groups in 4,4'-Diisocyanato-1,1'-bi(cyclohexane). acs.orgresearchgate.net These calculations provide detailed information about the electronic structure of the molecule, which governs its chemical behavior.

The reactivity of the isocyanate group (-N=C=O) is attributed to the electrophilic character of the carbon atom. nih.gov Quantum chemical calculations can quantify this electrophilicity by computing atomic charges and mapping the electrostatic potential. This information helps in predicting the susceptibility of the isocyanate group to nucleophilic attack, which is the fundamental reaction in polyurethane formation.

Studies on the reaction of isocyanates with alcohols (to form urethanes) have been performed using quantum chemical methods. researchgate.net These calculations can elucidate the reaction mechanism, identify transition states, and determine activation energies. For aliphatic isocyanates like 4,4'-Diisocyanato-1,1'-bi(cyclohexane), the reactivity is generally lower than that of aromatic isocyanates. aidic.it Quantum chemistry can explain these differences by comparing the electronic structures and reaction energy profiles.

Table 2: Computed Properties from Quantum Chemical Calculations of Isocyanate Reactivity

PropertyComputational MethodSignificance
Frontier Molecular Orbitals (HOMO/LUMO) DFT, ab initioThe energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively, which is key to its reactivity.
Atomic Charges Mulliken, NBO, ESPThe charge distribution within the molecule, particularly on the isocyanate group, highlights the electrophilic and nucleophilic centers.
Transition State Geometry and Energy DFT, ab initioThe structure and energy of the transition state determine the activation barrier and the rate of the reaction.
Reaction Enthalpy and Free Energy DFT, ab initioThese thermodynamic quantities indicate the feasibility and spontaneity of the urethane-forming reaction.

A detailed theoretical investigation of the mechanism of sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide into phenyl isocyanate has been reported, utilizing the DLPNO-CCSD(T) method and up-to-date DFT protocols for a highly accurate quantum-chemical study. rsc.org While not directly on 4,4'-Diisocyanato-1,1'-bi(cyclohexane), this showcases the power of these methods in elucidating complex reaction mechanisms involving isocyanates.

Prediction of Microphase Separation Behavior in Segmented Copolymers

Segmented polyurethanes derived from 4,4'-Diisocyanato-1,1'-bi(cyclohexane) are block copolymers consisting of alternating hard and soft segments. The thermodynamic incompatibility between these segments often leads to microphase separation, where the hard and soft segments self-assemble into distinct domains. pitt.eduacs.orgpitt.edu This nanostructured morphology is crucial for the desirable mechanical properties of these materials. researchgate.net

Computational methods can be used to predict and understand this microphase separation behavior. The Flory-Huggins theory provides a fundamental framework for understanding the thermodynamics of polymer mixing. The key parameter in this theory is the interaction parameter (χ), which quantifies the enthalpic interaction between the different polymer segments. A positive χ value indicates an unfavorable interaction, which can drive phase separation.

Coarse-grained molecular dynamics simulations are particularly well-suited for studying microphase separation. researchgate.net In these models, groups of atoms are represented as single beads, which allows for the simulation of larger systems and longer timescales necessary to observe the formation of domain structures. By systematically varying parameters such as the block lengths, composition, and the interaction parameter, these simulations can predict the resulting morphology (e.g., lamellar, cylindrical, or spherical domains).

The degree of microphase separation is influenced by several factors, including the chemical structure of the hard and soft segments, their relative lengths, and the strength of intermolecular interactions, particularly hydrogen bonding between the urethane (B1682113) groups. researchgate.net Computational models can incorporate these factors to provide a more accurate prediction of the phase behavior.

Modeling of Mechanical Response and Deformation Mechanisms in Polymeric Networks

The mechanical properties of polyurethanes based on 4,4'-Diisocyanato-1,1'-bi(cyclohexane) are of primary importance for their applications. Computational modeling plays a significant role in understanding how the molecular structure of the polymer network translates into macroscopic mechanical behavior. mdpi.com

Finite Element Method (FEM) is a powerful continuum mechanics approach for simulating the deformation of materials under various loading conditions. arxiv.org However, to accurately model the behavior of polymers, the FEM simulations need to be informed by appropriate constitutive models that describe the material's stress-strain relationship. These constitutive models can be developed based on insights from molecular-level simulations.

Molecular dynamics simulations can be used to study the deformation of polymer networks at the atomic scale. researchgate.net By applying tensile or shear deformations to a simulated polymer network, one can observe the molecular mechanisms of deformation, such as bond stretching, angle bending, and chain sliding. These simulations can provide valuable data for parameterizing more coarse-grained models or for developing continuum-level constitutive equations.

Table 3: Computational Approaches for Modeling Mechanical Properties

Modeling TechniqueScaleInformation Obtained
Quantum Mechanics AtomicBond strength, force constants for force fields.
Molecular Dynamics MolecularStress-strain curves, elastic moduli, deformation mechanisms (chain alignment, bond stretching).
Coarse-Grained Models MesoscopicLarge-scale deformation, viscoelastic properties, network topology effects.
Finite Element Method MacroscopicStress and strain distributions in complex geometries, prediction of component failure.

Design of Novel Polymer Architectures via Computational Methods

Computational methods are increasingly being used not just to understand existing materials but also to design new polymer architectures with desired properties. researchgate.net This "in silico" design approach can significantly accelerate the materials discovery process by reducing the number of time-consuming and expensive experimental syntheses and characterizations.

For polyurethanes based on 4,4'-Diisocyanato-1,1'-bi(cyclohexane), computational tools can be employed to explore the effects of systematic variations in the polymer architecture. For instance, one could computationally screen a library of different polyols (soft segments) or chain extenders to predict how these changes would affect properties such as the glass transition temperature, the degree of microphase separation, and the mechanical modulus. nih.govmdpi.com

Machine learning models, trained on existing experimental or computational data, are also emerging as a powerful tool for polymer design. cmu.edu These models can learn the complex relationships between the chemical structure of the monomers and the final properties of the polymer. Once trained, these models can rapidly predict the properties of new, hypothetical polymer structures, allowing for the efficient exploration of a vast design space.

The ultimate goal of computational design is to establish clear design rules that link the molecular features of the polymer to its macroscopic performance. For example, by understanding how the stereochemistry of the 4,4'-Diisocyanato-1,1'-bi(cyclohexane) monomer influences chain packing and hydrogen bonding, one could design polymers with enhanced thermal stability or specific mechanical responses. researchgate.netresearchgate.net

Advanced Analytical Characterization Techniques in Research on 4,4 Diisocyanato 1,1 Bi Cyclohexane Systems

Spectroscopic Analysis for Structural Elucidation (e.g., Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR))

Spectroscopic methods are fundamental in confirming the chemical structure of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) and tracking its conversion during polymerization.

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful tool for identifying functional groups. In the analysis of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) and its derivatives, the most prominent feature is the strong absorption band of the isocyanate group (-NCO). paint.org This characteristic peak appears around 2250–2270 cm⁻¹. paint.orgmdpi.com The disappearance or reduction of this band during a reaction is a clear indicator of the consumption of isocyanate groups and the formation of new linkages, such as urethanes. paint.orgmdpi.com In polyurethanes synthesized from this diisocyanate, the formation of the urethane (B1682113) linkage (-NH-COO-) is confirmed by the appearance of new bands, including N-H stretching around 3300 cm⁻¹, and carbonyl (C=O) stretching in the region of 1700-1730 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement in the molecule.

¹H NMR: The proton NMR spectrum of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) shows signals corresponding to the protons on the cyclohexane (B81311) rings. Due to the complexity of the stereoisomers (trans-trans, cis-trans, cis-cis), the spectrum can be complex, but typically the protons of the cyclohexane ring appear as a broad multiplet in the 1.0-2.0 ppm range. docbrown.info The methylene (B1212753) bridge protons (-CH₂-) connecting the two rings would also have a characteristic signal.

¹³C NMR: The carbon-13 NMR spectrum is particularly useful for distinguishing between the different stereoisomers of 4,4'-Diisocyanato-1,1'-bi(cyclohexane). researchgate.net The carbon of the isocyanate group (-NCO) gives a distinct signal around 122.5 ppm for the trans-trans isomer. researchgate.net Other isomers, such as cis-trans and cis-cis, show signals at slightly different chemical shifts (e.g., 122.4 ppm). researchgate.net The carbons of the cyclohexane rings and the methylene bridge also provide a unique fingerprint for the molecule's structure. spectrabase.comchemicalbook.com In polyurethane systems, new signals corresponding to the urethane carbonyl carbon and carbons adjacent to the newly formed urethane linkage appear, confirming the polymer structure. researchgate.netdtic.mil

Interactive Table: Spectroscopic Data for 4,4'-Diisocyanato-1,1'-bi(cyclohexane) Systems
TechniqueFunctional Group / AtomCharacteristic Signal/PeakReference
FTIRIsocyanate (-NCO)~2250-2270 cm⁻¹ paint.orgmdpi.com
FTIRUrethane (N-H stretch)~3300 cm⁻¹ mdpi.com
FTIRUrethane (C=O stretch)~1700-1730 cm⁻¹ mdpi.com
¹³C NMRIsocyanate Carbon (-NCO) (trans-trans isomer)~122.5 ppm researchgate.net
¹³C NMRIsocyanate Carbon (-NCO) (other isomers)~122.4 ppm researchgate.net

Thermal Characterization Methods (e.g., Differential Scanning Calorimetry (DSC), Dynamic Mechanical Thermal Analysis (DMTA), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are essential for determining the service temperature range and thermal stability of polymers derived from 4,4'-Diisocyanato-1,1'-bi(cyclohexane).

Differential Scanning Calorimetry (DSC) is used to measure thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). azom.comeag.com For polyurethanes, DSC curves can reveal the degree of phase separation between the soft and hard segments. mdpi.comcolab.ws The Tg of the soft segment is observed at low temperatures, while thermal events related to the hard segments, which are formed by the diisocyanate and a chain extender, occur at higher temperatures. mdpi.com The isomer composition of the diisocyanate significantly influences the morphology and thermal properties of the resulting polyurethanes; for instance, high trans-trans isomer content can lead to highly phase-separated materials with hard segment melting endotherms as high as 255°C. colab.ws

Dynamic Mechanical Thermal Analysis (DMTA) measures the viscoelastic properties of materials as a function of temperature and frequency. mdpi.com It provides information on the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ). The storage modulus indicates the material's stiffness, which is typically higher for polyurethanes made with the rigid cycloaliphatic 4,4'-Diisocyanato-1,1'-bi(cyclohexane) compared to more flexible diisocyanates at low temperatures. mdpi.com The peak of the tan δ curve is often associated with the glass transition temperature (Tg), providing insights into the molecular motions within the polymer. mdpi.com

Thermogravimetric Analysis (TGA) evaluates the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. researchgate.net For polyurethanes, TGA curves show the onset temperature of degradation and can reveal a multi-step degradation process, often corresponding to the breakdown of the hard and soft segments at different temperatures. researchgate.net Polyurethanes based on aliphatic diisocyanates like 4,4'-Diisocyanato-1,1'-bi(cyclohexane) generally exhibit different thermal stability profiles compared to their aromatic counterparts. researchgate.net

Interactive Table: Thermal Properties of Polyurethane Systems with 4,4'-Diisocyanato-1,1'-bi(cyclohexane)
TechniqueProperty MeasuredTypical FindingsReference
DSCGlass Transition (Tg), Melting (Tm)Reveals phase separation; high trans-trans content can increase Tm up to 255°C. mdpi.comcolab.ws
DMTAStorage Modulus (E'), Tan δHigh E' at low temperatures due to rigid cycloaliphatic structure. Tan δ peak indicates Tg. mdpi.com
TGAThermal Stability, Degradation Temp.Determines onset of thermal degradation, influenced by hard/soft segment composition. researchgate.netresearchgate.net

Morphological and Microstructural Investigations (e.g., X-ray Diffraction (XRD), Small-Angle X-ray Scattering (SAXS))

These techniques probe the arrangement of polymer chains and the phase-separated morphology in polyurethane systems.

Small-Angle X-ray Scattering (SAXS) provides information on nanoscale structures, making it ideal for studying the microphase-separated morphology of segmented polyurethanes. researchgate.netmdpi.com The scattering patterns can be used to determine the size, shape, and spacing of the hard and soft domains. mdpi.com In situ SAXS studies during deformation can reveal how these domains respond to mechanical stress, providing insights into the relationship between morphology and mechanical behavior. mdpi.com For polyurethanes based on 4,4'-Diisocyanato-1,1'-bi(cyclohexane), SAXS can quantify the degree of phase separation and the average distance between hard domains, which are crucial parameters for tailoring the material's properties. researchgate.net

Chromatographic and Separation Techniques for Polymer Analysis (e.g., Gel Permeation Chromatography (GPC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS))

Chromatographic techniques are vital for analyzing the molecular weight of polymers and for the detection and quantification of residual monomers.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) of polymers. researchgate.netregulations.gov For polyurethanes, GPC is used to monitor the progress of the polymerization reaction and to characterize the final product. dtic.milwarwick.ac.uk The molecular weight and its distribution are critical parameters that directly influence the mechanical and processing properties of the polyurethane. colab.ws

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for separating, identifying, and quantifying components in a mixture. osti.gov In the context of 4,4'-Diisocyanato-1,1'-bi(cyclohexane) systems, HPLC can be used to analyze the purity of the diisocyanate monomer and to quantify any unreacted diisocyanate in a prepolymer or final product. epa.govepa.gov Often, the isocyanates are derivatized to more stable compounds before analysis to improve detection and quantification. osti.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. While direct analysis of high-molecular-weight polymers is not feasible, GC/MS can be used to analyze for residual monomers, solvents, or degradation products in polyurethane systems.

Advanced Scattering Techniques (e.g., Pair Distribution Function (PDF) Analysis)

Pair Distribution Function (PDF) analysis , derived from X-ray or neutron scattering data, is a powerful technique for studying the local atomic structure of materials, including both crystalline and amorphous systems. nih.govrsc.org While conventional crystallography relies on long-range order, PDF analysis provides information on atom-atom distances at the nanoscale. nih.gov In the context of complex polymer systems, PDF could be applied to study the structure of amorphous phases or disordered crystalline domains. nih.govrsc.org For example, it could be used to investigate the local arrangement of hard segments in polyurethanes derived from 4,4'-Diisocyanato-1,1'-bi(cyclohexane), providing insights that are not accessible through traditional diffraction methods, especially for materials that are not highly crystalline. nih.gov

Q & A

Basic: What are the recommended synthetic pathways and purification methods for 4,4'-Diisocyanato-1,1'-bi(cyclohexane)?

Answer:
The synthesis typically involves the phosgenation of 4,4'-methylenebis(cyclohexylamine) under controlled conditions. Key steps include:

  • Interfacial polymerization : Reacting the amine precursor with phosgene in a biphasic solvent system (e.g., dichloromethane/water) to minimize side reactions .
  • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg at 120–150°C) to isolate the diisocyanate from oligomers. Chromatographic methods (e.g., silica gel with hexane/ethyl acetate) can resolve impurities .
Method Conditions Yield
Phosgenation40–60°C, inert atmosphere70–85%
Vacuum Distillation120–150°C, 0.1–1 mmHg>95% purity
Column ChromatographyHexane:Ethyl Acetate (9:1)90–98% recovery

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

  • FTIR : Confirm NCO groups via asymmetric stretching at ~2270 cm⁻¹ .
  • NMR : ¹³C NMR detects cyclohexyl carbons (δ 25–35 ppm) and isocyanate carbons (δ 122–125 ppm) .
  • HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve degradation products. ESI-MS in negative ion mode confirms molecular ion [M-H]⁻ .

Advanced: How can reaction kinetics with polyols be mechanistically studied?

Answer:

  • Stopped-flow FTIR : Monitor NCO consumption rates in real-time with polyols (e.g., polyethylene glycol) at varying temperatures .
  • Computational modeling : Use density functional theory (DFT) to calculate activation energies for urethane bond formation .
  • Kinetic parameters : Fit data to second-order rate laws, accounting for catalyst effects (e.g., dibutyltin dilaurate) .

Advanced: How does environmental stability vary under extreme conditions?

Answer:
Design a factorial experiment to test:

  • Variables : Temperature (25–100°C), humidity (0–80% RH), UV exposure.
  • Response metrics : NCO content (ASTM D5155), viscosity changes.
Condition Degradation Rate (NCO loss/day)
25°C, dry<0.5%
60°C, 50% RH2–3%
UV (300 nm, 8 h)5–7%

Stability is compromised above 60°C or under UV, necessitating inert storage .

Advanced: What computational approaches predict its reactivity in polymer matrices?

Answer:

  • Molecular Dynamics (MD) : Simulate cross-linking density with polyols using software like GROMACS .
  • Solubility Parameters : Calculate Hansen parameters (δD, δP, δH) to predict miscibility with solvents .
  • Reactivity Ratios : Use Mayo-Lewis equations to model copolymerization kinetics .

Advanced: How to resolve contradictions in reported reactivity across studies?

Answer:

  • Systematic meta-analysis : Compare experimental conditions (e.g., catalyst type, solvent polarity) .
  • Sensitivity analysis : Identify critical variables (e.g., moisture content) using Plackett-Burman designs .
  • Replicate studies : Control for impurities (e.g., residual amines) via rigorous purification .

Basic: What safety protocols are critical during handling?

Answer:

  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of vapors .
  • PPE : Nitrile gloves, goggles, and Tyvek suits to avoid dermal contact .
  • Spill management : Neutralize with aqueous ammonia (5% v/v) and adsorb with vermiculite .

Advanced: How to evaluate its toxicity profile given limited data?

Answer:

  • In vitro assays : MTT assays on human lung epithelial cells (A549) to assess cytotoxicity .
  • QSAR modeling : Predict acute toxicity using EPA’s TEST software .
  • Environmental persistence : Use OECD 301B biodegradation tests to estimate half-life in water .

Advanced: What strategies optimize its use in high-performance polymers?

Answer:

  • Cross-linking studies : Vary NCO:OH ratios (1.0–1.2) and monitor Tg via DSC .
  • Accelerated aging : Expose polyurethanes to 70°C/95% RH for 500 h; track mechanical properties (ASTM D638) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.